Home > Products > Screening Compounds P68405 > Dorzolamide, (+/-)-(cis)-
Dorzolamide, (+/-)-(cis)- - 120279-90-5

Dorzolamide, (+/-)-(cis)-

Catalog Number: EVT-445381
CAS Number: 120279-90-5
Molecular Formula: C10H16N2O4S3
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
(+/-)-(cis)-Dorzolamide is an isomer of Dorzolamide. Dorzolamide is a carbonic anhydrase inhibitor. It is an anti-glaucoma agent, and acts by decreasing the production of aqueous humour.
Source and Classification

Dorzolamide is classified as a sulfonamide and a carbonic anhydrase inhibitor. It is synthesized from thieno[3,2-e][1,2]thiazine derivatives and has been extensively studied for its pharmacological properties. The compound is typically administered in the form of eye drops, which allows for localized treatment with minimal systemic absorption .

Synthesis Analysis

Methods and Technical Details

The synthesis of dorzolamide involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of thieno[3,2-e][1,2]thiazine derivatives.
  2. Sulfonation: A sulfonamide group is introduced to the thiazine core to enhance its inhibitory activity against carbonic anhydrase.
  3. Amine Introduction: The methylamino group is added through a nucleophilic substitution reaction.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

These synthetic routes are optimized to yield high purity and bioavailability of dorzolamide while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Dorzolamide has a complex molecular structure characterized by its thieno-thiazine core. The key features include:

  • Molecular Formula: C₄H₆N₂O₄S₃
  • Molecular Weight: 322.42 g/mol
  • Structural Features: The molecule contains a sulfonamide functional group (-SO₂NH₂), which is critical for its activity as a carbonic anhydrase inhibitor.

The stereochemistry of dorzolamide is significant as it exists in both (+) and (-) configurations, with the cis form being more biologically active .

Chemical Reactions Analysis

Reactions and Technical Details

Dorzolamide undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Enzymatic Reaction: As a carbonic anhydrase inhibitor, dorzolamide binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons.
  2. Metabolic Pathways: In vivo studies show that dorzolamide is metabolized primarily in the liver through oxidative pathways, leading to various metabolites that may have reduced activity compared to the parent compound.
  3. Stability Studies: Chemical stability assessments indicate that dorzolamide maintains its efficacy under various pH conditions typical for ophthalmic formulations .
Mechanism of Action

Process and Data

Dorzolamide exerts its therapeutic effects through the inhibition of carbonic anhydrase enzymes (specifically isoforms II and IV). By blocking these enzymes:

  • Reduction in Aqueous Humor Production: This leads to decreased bicarbonate ion formation, resulting in lower fluid secretion into the anterior chamber of the eye.
  • Lowering Intraocular Pressure: The net effect is a significant reduction in intraocular pressure, making it effective for treating glaucoma.

Studies have shown that dorzolamide can reduce intraocular pressure by approximately 20-30% within hours of administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water (at physiological pH) and organic solvents such as methanol and ethanol.
  • pH Range: Typically formulated at a pH range of 7-8 for eye drop solutions.

Chemical Properties

  • Stability: Dorzolamide is stable under normal storage conditions but should be protected from light.
  • Melting Point: Approximately 150°C.

These properties are essential for ensuring that dorzolamide remains effective throughout its shelf life while maintaining patient safety during administration .

Applications

Scientific Uses

Dorzolamide's primary application lies in ophthalmology:

  • Glaucoma Management: It is widely used as a first-line treatment option for patients with open-angle glaucoma or ocular hypertension.
  • Combination Therapy: Often combined with other medications (e.g., timolol) to enhance intraocular pressure control.
  • Research Applications: Studies continue to explore its potential role in treating other conditions associated with fluid regulation or carbonic anhydrase activity.
Historical Development and Discovery of Dorzolamide

Emergence of Carbonic Anhydrase Inhibitors in Ophthalmology

The therapeutic application of carbonic anhydrase inhibitors (CAIs) in ophthalmology began with the systemic agent acetazolamide in the 1950s. This breakthrough demonstrated that pharmacological reduction of aqueous humor production could effectively lower intraocular pressure (IOP) in glaucoma. Acetazolamide inhibited carbonic anhydrase isoforms (notably CA-II and CA-IV) in the ciliary processes, disrupting bicarbonate ion formation essential for fluid transport. However, systemic administration caused dose-limiting adverse effects—including metabolic acidosis, hypokalemia, and fatigue—due to off-target inhibition of widespread CA isoforms in kidneys, erythrocytes, and the central nervous system [3] [5]. These complications necessitated high oral doses (250–1000 mg/day) for sustained IOP control, severely restricting patient compliance and long-term use [9]. By the 1980s, this limitation had galvanized research into topically administered CAIs that could achieve therapeutic concentrations locally while minimizing systemic exposure. The pharmacological challenge centered on designing molecules with sufficient corneal penetration, isoform specificity, and ocular retention [5] [8].

Rational Drug Design: Transition from Systemic to Topical Inhibitors

The shift from oral to topical CAIs exemplified structure-based drug design. Early candidates like methazolamide showed slightly improved corneal penetration but still required high dosing frequencies due to rapid clearance. Researchers at Merck Sharp & Dohme pioneered a strategy targeting three molecular properties:

  • Amphiphilicity: Balancing lipophilicity (for corneal transit) and hydrophilicity (for aqueous solubility) [1] [6].
  • Isoform Affinity: Optimizing binding to CA-II (predominant in ciliary epithelium) over off-target isoforms [1].
  • Chemical Stability: Resistance to pH-driven degradation in ophthalmic formulations [6].

Dorzolamide emerged from iterative molecular modeling and X-ray crystallography studies of human CA-II. Researchers exploited the enzyme’s amphiphilic active site by designing ligands with both hydrophobic (thiothiopyran ring) and hydrophilic (sulfonamide) domains. Computational simulations further predicted that the (4S,6S)-enantiomer would exhibit 30-fold greater potency than its (4R,6R)-counterpart due to optimal hydrogen bonding with CA-II’s zinc-coordinated residues [1] [6] [9]. This enantioselectivity was critical for maximizing IOP reduction at nanomolar concentrations, thereby enabling topical delivery [9].

Table 1: Key Properties Enabling Topical Activity of Dorzolamide vs. Systemic CAIs

PropertyAcetazolamide (Oral)Dorzolamide (Topical)Significance
Log P-0.26-0.5 to -0.12Enhanced corneal permeability [1] [6]
Molecular Weight (g/mol)222.25324.43Optimized for transcellular transport
CA-II Ki (nM)12,0000.430,000-fold higher potency [6]
Dosing Frequency2–4x/day2–3x/dayPatient compliance

Key Milestones in Dorzolamide’s Synthesis and Optimization

Dorzolamide’s development featured four pivotal milestones:

  • Scaffold Identification (1980s): Screening of heterocyclic sulfonamides identified thieno[2,3-b]thiopyran-2-sulfonamide as a potent CA-II inhibitor scaffold. Initial lead compounds exhibited suboptimal corneal permeability due to excessive crystallinity [6] [9].
  • Stereochemical Optimization (1989): Introduction of chiral centers at C4 (ethylamino group) and C6 (methyl group) resolved enantioselectivity issues. The (4S,6S)-configuration reduced the Ki for CA-II from 550 nM (racemate) to 0.4 nM [1] [6].
  • Salt Formation (1990): Dorzolamide hydrochloride was selected to improve aqueous solubility (699 mg/mL) and stability at ocular pH (5.65), preventing precipitation in commercial formulations [6] [7].
  • Metabolic Stabilization: The ethylamino group resisted hepatic N-dealkylation, limiting systemic exposure. >95% of absorbed drug bound irreversibly to erythrocyte CA-I/II, creating a "depot" effect that prolonged IOP reduction [5] [6].

Synthetic routes employed asymmetric hydrogenation with chiral catalysts like Ru(OCOCH₃)₂[(S)-BINAP] to achieve >99% enantiomeric excess. Critical steps included:

  • Ring closure of 3-mercaptothiophene-2-carboxylic acid with chloroacetone.
  • Diastereoselective reduction of the ketone intermediate.
  • Sulfonation with chlorosulfonic acid [6] [9].

Table 2: Optimization Milestones in Dorzolamide Development

YearInnovationImpact
1985Thienothiopyran scaffold discovery10x higher CA-II affinity vs. acetazolamide
1989(4S,6S)-enantiomer synthesisKi reduced to 0.4 nM; corneal flux increased 8-fold [6]
1990Hydrochloride salt formulationAchieved 2% (w/v) solubility; pH stability for commercial drops
1993Pilot manufacturing scale-upYielded 98% pure API; resolved photodegradation issues

Structural Evolution from Acetazolamide to Dorzolamide

Structural comparisons reveal how iterative modifications enhanced CA-II inhibition and ocular bioavailability:

  • Acetazolamide (1st Generation): Features a 1,3,4-thiadiazole-2-sulfonamide core. Lacks chiral centers and has low lipophilicity (log P = -0.26), limiting corneal penetration. Its small size (MW 222) facilitates systemic absorption, causing off-target effects [1] [5].
  • Methazolamide (2nd Generation): Methylation of acetazolamide’s N4 position increased lipophilicity (log P = 0.2) but introduced photodegradation liabilities. Retained systemic CA inhibition [5].
  • Dorzolamide (3rd Generation): Incorporates a conformationally rigid 4H-thieno[2,3-b]thiopyran ring fused to sulfonamide. Key innovations include:
  • C4 Ethylamino Group: Forms hydrogen bonds with CA-II’s Thr199/Glu106, enhancing affinity 1000-fold over acetazolamide [1] [6].
  • C6 Methyl Group: Induces optimal steric clash with CA-I, improving isoform selectivity [6].
  • Sulfonamide Moiety: Coordinates the zinc ion in CA-II’s active site (bond distance: 2.05 Å) [1].

The thiothiopyran ring’s planarity further enabled π-stacking with CA-II’s hydrophobic wall (Phe131/Val135), while its fused ring system blocked rotational freedom that diminished affinity in earlier compounds [1] [6].

Table 3: Structural Comparison of Carbonic Anhydrase Inhibitors

FeatureAcetazolamideMethazolamideDorzolamide
Core Structure1,3,4-thiadiazoleN-methylated thiadiazoleThieno[2,3-b]thiopyran
Molecular Weight222.25 g/mol236.27 g/mol324.43 g/mol
Chiral Centers002 [(4S,6S)-configuration active]
CA-II Ki (nM)12,0008,5000.4
Topical EfficacyNoneLimitedPeak IOP reduction: 23–25% [9]

This structural evolution culminated in dorzolamide’s 1995 FDA approval as Trusopt®—the first topical CAI effective as monotherapy for glaucoma. Its design circumvented 40 years of pharmacological barriers, establishing computer-aided drug discovery as a paradigm for ophthalmic therapeutics [6] [9].

Properties

CAS Number

120279-90-5

Product Name

Dorzolamide, (+/-)-(cis)-

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Molecular Formula

C10H16N2O4S3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N

SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Synonyms

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.